EINECS 285-906-6

Description

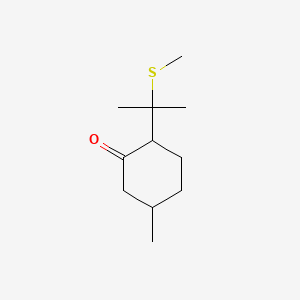

Structure

3D Structure

Properties

CAS No. |

85165-49-7 |

|---|---|

Molecular Formula |

C11H20OS |

Molecular Weight |

200.34 g/mol |

IUPAC Name |

5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one |

InChI |

InChI=1S/C11H20OS/c1-8-5-6-9(10(12)7-8)11(2,3)13-4/h8-9H,5-7H2,1-4H3 |

InChI Key |

HJFSNLWDUINFTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)(C)SC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Methyl 2 2 Methylsulfanylpropan 2 Yl Cyclohexan 1 One

Established Synthetic Pathways Towards the Compound

The synthesis of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one is most commonly achieved through the modification of (+)-pulegone, a readily available chiral starting material derived from essential oils of plants like peppermint. jmaps.inresearchgate.net This precursor, a monocyclic unsaturated ketone, provides the foundational carbon skeleton for the target molecule. researchgate.net

Conventional Multistep Syntheses

The principal and most direct route to 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one involves a conjugate addition, specifically a Michael-type addition reaction. In this process, a sulfur nucleophile, 2-methyl-2-propanethiol (also known as tert-butyl mercaptan), is added to the α,β-unsaturated ketone system of (+)-pulegone. sigmaaldrich.comrsc.org

Convergent and Divergent Synthetic Approaches

The synthesis of this specific compound is better described as a linear sequence rather than a classic convergent or divergent strategy. However, the broader context of pulegone (B1678340) chemistry showcases divergent synthesis principles. Pulegone itself is a versatile starting material that can be transformed into a wide array of valuable derivatives, including menthone, menthol, and thymol. jmaps.inafjbs.com The synthesis of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one represents one specific branch of this divergent approach, where pulegone is functionalized to create a unique flavor and fragrance agent.

Novel and Sustainable Synthetic Methodologies

Recent advancements in chemical synthesis have emphasized the development of more efficient and environmentally responsible methods. These principles are being applied to the synthesis of flavor and fragrance compounds, including derivatives of pulegone.

Catalytic Approaches in the Synthesis of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one Precursors

While the direct synthesis of the target compound via catalytic means is not extensively documented in dedicated studies, the key reaction—Michael addition to α,β-unsaturated ketones—is a well-established area for catalytic development. Various Lewis acids and organocatalysts are known to promote such conjugate additions. For instance, systems like Cerium(III) chloride/Sodium Iodide (CeCl3·nH2O/NaI) are effective in promoting Michael additions under mild and even solvent-free conditions, which aligns with green chemistry principles. sci-hub.se The application of such catalysts could enhance the efficiency and reduce the environmental impact of the synthesis by enabling the reaction to proceed under less harsh conditions and with greater atom economy. sci-hub.se

The table below summarizes reaction conditions for Michael additions relevant to the synthesis of pulegone derivatives.

| Catalyst System | Solvent | Temperature | Conditions | Reference |

| CeCl₃·7H₂O / NaI | Acetonitrile (CH₃CN) | Reflux | Water tolerant | sci-hub.se |

| CeCl₃·7H₂O / NaI / SiO₂ | Solvent-free | Room Temp | Recyclable catalyst | sci-hub.se |

| Base-catalyzed | Varies | Varies | Conventional method |

This table represents general conditions for catalytic Michael additions and may be applicable to the synthesis of the target compound.

Green Chemistry Principles in Compound Synthesis

The synthesis of flavor and fragrance compounds is increasingly influenced by the principles of green chemistry. researchgate.net The use of (+)-pulegone, a renewable feedstock derived from plant essential oils, is a prime example of utilizing a sustainable starting material. jmaps.inresearchgate.net Further green advancements focus on:

Alternative Solvents: Moving away from volatile organic solvents to greener alternatives like water, supercritical CO₂, or ionic liquids. afjbs.comresearchgate.net

Catalysis: Employing catalysts to reduce energy consumption and the need for stoichiometric reagents, which minimizes waste. acs.org

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. The Michael addition used in this synthesis is inherently atom-economical.

Enzymatic synthesis, using biocatalysts like ene-reductases, represents a frontier in green chemistry for producing flavor compounds. acs.orgnih.gov These methods offer high selectivity under mild, environmentally friendly conditions. acs.org

Chemo- and Regioselectivity in Synthesis

Achieving high selectivity is a critical challenge in the synthesis of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one. durgapurgovtcollege.ac.inuu.se

Chemoselectivity: The key transformation involves the addition of the thiol to the α,β-unsaturated ketone system. A primary challenge is to ensure the nucleophile attacks the carbon-carbon double bond (1,4-conjugate addition) rather than the carbonyl carbon (1,2-addition). slideshare.net The use of "soft" nucleophiles, like thiolates, generally favors the desired 1,4-addition. Reaction conditions can be fine-tuned to maximize this preference.

Regioselectivity: This refers to the specific site of the reaction. durgapurgovtcollege.ac.inresearchgate.net In the case of pulegone, the Michael addition is regioselective, with the nucleophile adding to the β-carbon of the conjugated system, as dictated by the electronic properties of the molecule. This ensures the formation of the correct constitutional isomer. durgapurgovtcollege.ac.in The stereochemistry of the starting (+)-pulegone also guides the stereochemical outcome of the final product.

The careful control of these selectivity aspects is paramount to achieving a high yield and purity of the target compound, avoiding the formation of undesired byproducts.

Derivatization and Functionalization of the Core 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one Structure

Synthesis of Analogues and Homologs

The synthesis of analogues and homologs of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one is crucial for understanding how structural changes impact its properties. Analogues are compounds with similar structures but different functional groups, while homologs differ in the length of a carbon chain.

Synthesis of Analogues:

The synthesis of analogues can be achieved by modifying the synthetic route to incorporate different functional groups. For example, starting from pulegone, a naturally occurring monoterpene with a similar p-menthane (B155814) skeleton, various derivatives can be accessed. Pulegone itself is an α,β-unsaturated ketone, 5-methyl-2-(propan-2-ylidene)cyclohexan-1-one, which can undergo a variety of addition reactions to introduce new functionalities at the isopropylidene group or the α-carbon. molport.combldpharm.com

A key synthetic precursor to many substituted cyclohexanones is 5-methyl-2-(propan-2-yl)cyclohexan-1-one (menthone). hmdb.casielc.com Synthetic strategies often start from simpler, commercially available materials. For example, the synthesis of certain cyclohexanone (B45756) isomers can be achieved using piperitone (B146419) as a starting material in a process catalyzed by a ruthenium complex. biosynth.com

The synthesis of an ester analogue, (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, was achieved by coupling L-menthol with phenibut using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. researchgate.net This demonstrates a strategy where the ketone of a menthone-like precursor is first reduced to an alcohol, which is then esterified to produce the desired analogue.

Synthesis of Homologs:

The synthesis of homologs typically involves using starting materials with different chain lengths or employing chain-extension reactions. For instance, a homologue with a different alkyl group at the 2-position could be synthesized by starting with a different α,β-unsaturated ketone in a Michael addition-type reaction. A patented method for the synthesis of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone involves the conjugate addition of an organosilicon compound to 5-methyl-3-hexen-2-one, followed by reaction with Eschenmoser's salt. google.com While this is an acyclic example, the principles of conjugate addition could be applied to cyclic systems to introduce homologous side chains.

| Compound Type | Synthetic Precursor Example | Key Reaction Type | Resulting Structure |

| Analogue (Alcohol) | 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one | Reduction | 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-ol |

| Analogue (Amine) | 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one | Reductive Amination | N-Alkyl-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-amine |

| Analogue (Ester) | 5-methyl-2-(propan-2-yl)cyclohexan-1-ol (Menthol) | Esterification | (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate |

| Homolog | 5-methyl-3-hexen-2-one | Conjugate Addition | 3,5-dimethyl-2-hexanone derivatives |

Stereoselective Synthesis of Enantiomers and Diastereomers

The 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one molecule possesses two chiral centers at positions 2 and 5 of the cyclohexane (B81311) ring, leading to the possibility of four stereoisomers (two pairs of enantiomers). The stereoselective synthesis of these isomers is of great interest as different stereoisomers can exhibit distinct biological activities and physical properties.

General strategies for stereoselective synthesis often rely on one of the following approaches:

Chiral Pool Synthesis: Using a readily available enantiomerically pure starting material.

Chiral Auxiliaries: Temporarily incorporating a chiral group that directs the stereochemical outcome of a reaction.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one stereoisomer over others.

A review of stereoselective synthesis of furanosesquiterpenes, which also contain chiral centers on a cyclohexane ring, highlights a strategy that combines a lipase-mediated resolution procedure with various regioselective chemical transformations to obtain specific stereoisomers. mdpi.com This approach could be adapted for the synthesis of the target molecule's isomers.

For the synthesis of complex molecules with defined stereochemistry, a common strategy is to synthesize a key building block with the desired stereochemistry and then incorporate it into the final structure. This approach was used in the stereoselective synthesis of dicarba oxytocin (B344502) isomers, where a pre-formed diaminosuberic acid derivative with a defined cis- or trans-olefin geometry was incorporated into the peptide sequence. rsc.org

In the context of substituted cyclohexanones, starting from a chiral precursor like (R)-pulegone allows for the synthesis of derivatives with a defined stereocenter at position 5. Subsequent reactions at position 2 would then need to be controlled to achieve the desired diastereoselectivity. The synthesis of specific isomers of 5-methylcyclohexanone has been achieved using piperitone as a starting material in the presence of a ruthenium complex and α-pinene, which can act as a chiral ligand. biosynth.com

The stereoselective synthesis of a specific diastereomer would likely involve a diastereoselective reaction on a chiral substrate. For example, the conjugate addition of a thiol to a chiral α,β-unsaturated ketone precursor could be directed by the existing stereocenter to favor the formation of one diastereomer.

| Stereoselective Strategy | Description | Potential Application to Target Compound |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials like (R)-pulegone or L-menthol. | Starting from (R)-pulegone would set the stereochemistry at C5. Subsequent reactions would need to control the stereochemistry at C2. |

| Asymmetric Catalysis | A chiral catalyst (e.g., a metal complex with a chiral ligand) is used to induce enantioselectivity in a key reaction step. | An asymmetric Michael addition of a sulfur nucleophile to an achiral 5-methyl-cyclohexenone precursor. |

| Diastereoselective Synthesis | A reaction on a chiral substrate that favors the formation of one diastereomer. | Conjugate addition of a thiol to a chiral enone, where the existing chiral center directs the approach of the nucleophile. |

Mechanistic Elucidation of Reactions Involving 5 Methyl 2 2 Methylsulfanylpropan 2 Yl Cyclohexan 1 One

Investigation of Reaction Intermediates

A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to form the products. libretexts.org There is a lack of specific studies identifying or isolating reaction intermediates in reactions of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one. The identification of such intermediates would be key to elucidating the reaction pathway.

Spectroscopic Investigations of Reaction Mechanisms

Spectroscopic techniques are fundamental tools for studying reaction mechanisms. While general analytical data for related compounds exist, specific spectroscopic studies aimed at elucidating the reaction mechanisms of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one are not documented in the available literature. For related compounds like (2R,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-one, structural analysis has been performed using X-ray crystallography and NMR spectroscopy. biosynth.com Such techniques would be invaluable in studying the structural changes occurring during reactions of the target compound.

Isotopic Labeling Studies for Mechanistic Pathways

Isotopic labeling is a powerful technique to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org This involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H) and then determining the position of that isotope in the products. wikipedia.orgmdpi.com This method is particularly useful for distinguishing between different possible reaction pathways. mdpi.com For instance, methyl-specific isotopic labeling using ¹³C and ²H is a common strategy in NMR studies to probe the structure and dynamics of molecules. nih.govisotope.com However, there are no specific isotopic labeling studies reported for 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one in the available scientific literature.

Role of Catalysis in Reactions Involving 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one

Catalysis plays a crucial role in many organic reactions by providing an alternative reaction pathway with a lower activation energy. Catalysts can appear in the rate equation of a reaction. studymind.co.uk For instance, the synthesis of related cyclohexanone (B45756) isomers can be achieved using an acid catalyst like piperitone (B146419). biosynth.com However, specific research on the catalytic transformations of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one is not documented.

The design and optimization of catalysts are essential for achieving high efficiency and selectivity in chemical transformations. This process often involves tailoring the catalyst's structure and properties to the specific reactants and desired products. Given the absence of detailed studies on the catalytic reactions of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one, there is no information available regarding catalyst design and optimization for its specific transformations.

Ligand Effects on Reactivity and Selectivity

There is no available research data detailing how different ligands affect the reactivity and selectivity of reactions involving 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one. Studies on related classes of compounds, such as palladium-catalyzed reactions of cyclohexanones, demonstrate that ligands, like phosphoramidites, can significantly influence reaction outcomes, including yield and enantioselectivity. sci-hub.se Additionally, research on gold nanoclusters has shown that thiolate ligands can actively participate in oxidation reactions. upc.edu However, without specific studies on the target compound, it is impossible to create a data table or provide a detailed discussion on ligand effects.

Biomimetic Catalysis Relevant to the Compound's Reactivity

Similarly, there is a lack of published research on biomimetic catalysis that is directly relevant to the reactivity of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one. The field of biomimetic catalysis often explores the use of synthetic catalysts to mimic enzymatic processes, such as the cyclization of terpenes. springernature.comresearchgate.net For instance, porphyrin-based systems have been used for the biomimetic oxidation of terpene alcohols. nih.gov While the target compound is a derivative of a monoterpenoid, no specific biomimetic studies involving it have been found.

Advanced Analytical Methodologies for the Characterization and Detection of 5 Methyl 2 2 Methylsulfanylpropan 2 Yl Cyclohexan 1 One

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are indispensable for the separation of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one from complex mixtures and for its preliminary identification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most pertinent methods.

Gas Chromatography (GC): As a volatile sulfur-containing monoterpenoid, GC is a reference method for the identification of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one. researchgate.net The choice of column is critical, with DB-5MS or similar non-polar columns often employed. google.com The compound's retention index would be a key parameter for its identification. For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers superior separation and identification capabilities, which is particularly useful for resolving and identifying a multitude of volatile compounds, including sulfur-containing ones. mdpi.comnih.gov The enhanced separation power of GCxGC can be instrumental in distinguishing between different stereoisomers of the target compound. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a suitable technique for the analysis of related p-menthane (B155814) derivatives and can be applied to 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one. sielc.comsielc.com A typical mobile phase would consist of acetonitrile, water, and an acid modifier like phosphoric or formic acid, the latter being compatible with mass spectrometry detection. sielc.comsielc.com The method's scalability allows for both analytical and preparative separations. sielc.comsielc.com

Below is a table summarizing typical chromatographic conditions for related compounds:

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| GC-MS/MS | DB-5MS (15m x 0.25mm, 0.25µm) | Helium (1.5 mL/min) | Mass Spectrometer | Detection of sulfur-containing substances. google.com |

| GC×GC-TOF-MS | - | - | Time-of-Flight Mass Spectrometer | In-depth volatile profile of white wines, including sulfur compounds. mdpi.comnih.gov |

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV, MS | Separation of p-menthanone derivatives. sielc.comsielc.com |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are paramount for the detailed structural elucidation of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one, providing information on its molecular structure, functional groups, and connectivity.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each proton. Key signals would include those for the methyl groups, the methylene (B1212753) protons of the cyclohexane (B81311) ring, and the methine proton adjacent to the carbonyl group. The chemical shifts and coupling constants would be crucial for determining the relative stereochemistry of the substituents on the cyclohexane ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon is expected to appear significantly downfield, typically in the range of 160-180 ppm for carboxylic acid derivatives, though ketones are generally further downfield. libretexts.org The presence of the sulfur atom would influence the chemical shifts of the adjacent carbons. For instance, in related cyclic sulfides, the carbon atoms alpha to the sulfur atom show characteristic shifts. cdnsciencepub.com

³³S NMR: While direct observation of the sulfur atom via ³³S NMR is possible, it is often challenging due to the low natural abundance (0.76%) and the large quadrupole moment of the ³³S nucleus, which leads to very broad signals. northwestern.edu The chemical shift range for ³³S is wide, from -600 ppm to +400 ppm. northwestern.edu

A study on 2-alkyl- and 2-aryl-carbamyl- and thiocarbamyl-cyclohexanones utilized NMR for their characterization, highlighting its utility for this class of compounds. tandfonline.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one would undergo characteristic fragmentation. The molecular ion peak would confirm the molecular weight of 200.34 g/mol . nist.gov Fragmentation would likely involve cleavage of the side chain and fragmentation of the cyclohexane ring. The mass spectrum of the related compound p-menthan-3-one (B150117) shows characteristic peaks that can be used as a reference. nih.gov GC-MS is a particularly powerful combination for the analysis of volatile compounds like this. foodb.ca

Both IR and Raman spectroscopy provide information about the vibrational modes of the molecule and are excellent for identifying functional groups.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1715 cm⁻¹ would be characteristic of the C=O stretching vibration of the cyclohexanone (B45756) ring. libretexts.orgpressbooks.pub The exact position can be influenced by substituents. The spectrum would also show C-H stretching vibrations around 2850-3000 cm⁻¹ and C-H bending vibrations. spcmc.ac.in The C-S stretching vibration is typically weak and appears in the range of 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. It can be a valuable tool for studying organosulfur compounds. nih.govnih.govacs.org The C-S and S-S bonds of diallyl sulfides, for example, show characteristic Raman signals. nih.govnih.gov Surface-enhanced Raman scattering (SERS) can be used to enhance the signal of volatile organosulfur compounds. oup.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The carbonyl group of the cyclohexanone ring will exhibit a weak n→π* transition at a longer wavelength and a strong π→π* transition at a shorter wavelength. The presence of the sulfur atom, a heteroatom with non-bonding electrons, can cause a bathochromic (red) shift of the absorption bands. For α,β-unsaturated ketones, Woodward-Fieser rules can be used to predict the λmax of the π→π* transition. utoronto.ca While 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one is not a conjugated enone, the sulfur atom's lone pairs can interact with the carbonyl group, influencing the UV-Vis spectrum. researchgate.net

Infrared (IR) and Raman Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

For a crystalline sample of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This technique would unambiguously determine the conformation of the cyclohexane ring and the relative and absolute stereochemistry of all chiral centers. While no specific X-ray crystallographic data for this compound is readily available, studies on related p-menthane derivatives have successfully employed this technique to elucidate their solid-state structures. researchgate.netnih.gov For instance, the structure of a diisocyano-p-menthane complex has been determined using X-ray diffraction. aip.orgchemchart.com Similarly, the crystal structures of arsane (B1212154) derivatives have been fully characterized by single-crystal X-ray crystallography. plos.org

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of individual components within a complex mixture. For a volatile to semi-volatile compound like 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one, gas chromatography-based hyphenation is the most prevalent and effective approach.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. admin.chnih.gov In this technique, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the analytical column. The separated components then enter the mass spectrometer, which provides detailed structural information by ionizing the molecules and separating the resulting ions based on their mass-to-charge ratio. This allows for the confident identification of compounds like 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one, even in intricate mixtures. nih.gov For enhanced sensitivity, especially for trace-level sulfur compounds, GC can be coupled with a pulsed flame photometric detector (PFPD), which is highly selective for sulfur-containing molecules. researchgate.netingenieria-analitica.com

To tackle extremely complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power. legislation.gov.uknih.gov This technique utilizes two different chromatographic columns with orthogonal separation mechanisms, providing a much higher peak capacity and resolution compared to conventional one-dimensional GC. legislation.gov.uknih.gov When coupled with a time-of-flight mass spectrometer (TOFMS), GC×GC-TOFMS becomes an exceptionally powerful tool for the detailed characterization of complex volatile profiles, such as those found in essential oils and food products. researchgate.netmdpi.com This approach allows for the separation of co-eluting compounds that would otherwise overlap in a standard GC analysis, enabling a more comprehensive and accurate characterization of the sample. researchgate.net

The analysis of structurally similar compounds, such as p-menthane derivatives, often employs these advanced techniques. For instance, the European Food Safety Authority has specified the use of Gas Chromatography-Mass Spectrometry with Retention Time Locking (GC-MS-RTL) for the determination of 8-mercapto-p-menthan-3-one in feed additives. legislation.gov.uk This method enhances the reliability and reproducibility of retention times, which is crucial for routine analysis. Furthermore, studies on various p-menthane lactone derivatives in mint and wine have utilized GC-olfactometry and GC-MS to identify and quantify these compounds, demonstrating the utility of these methods for related chemical structures. researchgate.net

Sample introduction techniques are also a critical component of the analytical workflow. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient method for extracting volatile and semi-volatile compounds from a sample matrix prior to GC analysis. nih.gov The combination of HS-SPME with GC-MS or GC×GC-MS has been successfully applied to the analysis of volatile sulfur compounds in a variety of food matrices, including vegetables and alcoholic beverages. nih.govnih.gov

Analytical Techniques for Sulfur-Containing Volatile Compounds

| Technique | Abbreviation | Principle | Application Highlights for Similar Compounds |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates compounds based on volatility and provides structural information from mass spectra. admin.chnih.gov | Identification of p-menthan-3-one in Schizonepeta tenuifolia oil. ebi.ac.uk Analysis of volatile sulfur compounds in Allium sativum. ebi.ac.uk |

| Gas Chromatography-Mass Spectrometry with Retention Time Locking | GC-MS-RTL | A variation of GC-MS with enhanced retention time reproducibility. | Official method for the determination of 8-mercapto-p-menthan-3-one in feed additives. legislation.gov.uk |

| Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry | GC×GC-TOFMS | Provides superior separation by using two orthogonal columns, coupled with high-speed mass analysis. legislation.gov.uknih.gov | Detailed characterization of essential oils and food volatiles, including sulfur compounds. researchgate.netmdpi.com Analysis of volatile compounds in cooked ham. admin.ch |

| Headspace Solid-Phase Microextraction | HS-SPME | A sample preparation technique for extracting volatiles from a sample's headspace. nih.gov | Coupled with GC-MS for the analysis of volatile sulfur compounds in various vegetables and fruit brandies. nih.govnih.gov |

Theoretical and Computational Chemistry Applied to 5 Methyl 2 2 Methylsulfanylpropan 2 Yl Cyclohexan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one. These methods allow for the detailed examination of the molecule's electron distribution, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) has become a principal tool for the computational study of medium to large organic molecules due to its favorable balance of accuracy and computational cost. For 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-31G(d,p), can be used to determine its optimized geometry, vibrational frequencies, and electronic properties.

Key parameters that can be elucidated from DFT studies include the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would likely indicate regions of high electron density around the carbonyl oxygen and the sulfur atom, highlighting them as potential sites for electrophilic attack. Conversely, regions of lower electron density would indicate susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the carbonyl group, indicating these as the primary sites for donating electrons in a reaction. The LUMO, on the other hand, would likely be centered on the carbonyl carbon, marking it as the principal site for accepting electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability.

A hypothetical table of calculated electronic properties for a conformer of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one using DFT is presented below.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar molecules.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide more accurate results, albeit at a greater computational expense. These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are critical.

For 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one, ab initio calculations could be employed to refine the understanding of its electronic structure and to more accurately calculate properties like the energies of different conformers and the barriers to their interconversion. A study on the formation of related sesquiterpene episulfides demonstrated that both DFT and post-Hartree-Fock ab initio methods could predict the exothermic nature of the formation of these sulfur-containing compounds. rsc.org This suggests that similar methods would be valuable in studying the thermodynamics of reactions involving 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Conformation and Interactions

The conformational landscape of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one is complex due to the flexibility of the cyclohexane (B81311) ring and the presence of two bulky substituents. Molecular Dynamics (MD) simulations are a powerful tool for exploring this landscape and understanding the molecule's dynamic behavior and its interactions with its environment.

MD simulations on substituted cyclohexanes have shown that the chair conformation is generally the most stable. For 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one, the relative orientation of the methyl and the 2-methylsulfanylpropan-2-yl groups (axial vs. equatorial) will significantly influence the stability of the chair conformers. It is generally expected that bulky substituents will preferentially occupy the equatorial position to minimize steric hindrance. nih.gov

An MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a period of time. This would allow for the observation of conformational transitions, such as ring flips, and the determination of the most populated conformational states. The simulation could also provide insights into the intramolecular interactions, such as hydrogen bonding (if applicable in a protic solvent) and van der Waals forces, that stabilize certain conformations.

A table summarizing the expected major conformers and their relative populations from a hypothetical MD simulation is provided below.

| Conformer | Methyl Group Position | 2-methylsulfanylpropan-2-yl Group Position | Relative Population (%) |

| 1 | Equatorial | Equatorial | 85 |

| 2 | Equatorial | Axial | 10 |

| 3 | Axial | Equatorial | 4 |

| 4 | Axial | Axial | 1 |

Note: These are hypothetical populations for illustrative purposes, based on the general principles of conformational analysis of substituted cyclohexanes.

Prediction of Spectroscopic Properties

Computational chemistry is instrumental in predicting spectroscopic properties, which can aid in the identification and characterization of compounds. For 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods, often in conjunction with a GIAO (Gauge-Including Atomic Orbital) approach. Such calculations can help in the assignment of experimental spectra and in distinguishing between different stereoisomers. Computational studies on other cyclohexanone (B45756) derivatives have demonstrated the utility of DFT in predicting NMR spectra. researchgate.net

Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated using DFT. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra to identify characteristic vibrational modes, such as the C=O stretch of the ketone and the C-S stretch of the thioether.

Reaction Pathway Modeling and Transition State Analysis

Understanding the reactivity of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one in various chemical transformations requires the modeling of reaction pathways and the analysis of transition states. Computational methods can be used to map out the potential energy surface of a reaction, identifying the minimum energy pathways and the structures and energies of transition states.

For example, the reduction of the carbonyl group is a common reaction for ketones. Theoretical studies on the reduction of cyclohexanone have elucidated the transition state structures for both axial and equatorial attack of a hydride reagent. mdpi.com Similar studies on 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one could predict the stereochemical outcome of its reduction. The presence of the bulky substituents would be expected to exert significant steric control over the direction of nucleophilic attack on the carbonyl carbon.

Transition state theory can be combined with the calculated energies of reactants and transition states to estimate reaction rate constants. This allows for a quantitative prediction of the kinetics of reactions involving this compound.

Environmental Chemical Research on 5 Methyl 2 2 Methylsulfanylpropan 2 Yl Cyclohexan 1 One

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one, key abiotic pathways would include photolysis, hydrolysis, and oxidation.

Photolysis: The ketone functional group within the molecule can absorb ultraviolet radiation, which may lead to photochemical reactions in both the atmosphere and sunlit surface waters.

Oxidation: In the atmosphere, the compound is expected to react with photochemically produced hydroxyl (•OH) radicals. This oxidation can attack both the cyclohexane (B81311) ring and the sulfide (B99878) group. The atmospheric oxidation of volatile organic sulfur compounds like dimethyl sulfide is a known pathway leading to the formation of sulfur dioxide and subsequently sulfates, which contribute to atmospheric aerosol formation. acs.orgbibliotekanauki.plnih.gov The atmospheric lifetime of such a compound would be determined by its reaction rate with these oxidants, likely lasting from hours to days.

Table 1: Predicted Abiotic Degradation Pathways

| Degradation Pathway | Environmental Matrix | Reactants/Conditions | Potential Products |

|---|---|---|---|

| Photolysis | Water, Atmosphere | UV Light | Ring-opened products, smaller carbonyl compounds |

| Hydrolysis | Water | pH extremes, metal catalysis | Generally slow; potential for hydrolysis is low for the thioether bond acs.org |

| Oxidation | Atmosphere | Hydroxyl radicals (•OH), ozone (O3), nitrate (B79036) radicals (NO3) | Oxidized organic compounds, sulfoxides, sulfones, CO2, SO2 nih.govacs.org |

Biotransformation and Biodegradation Studies

Biotransformation is the chemical alteration of a substance by living organisms. While specific studies on 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one are not available, the degradation of its structural components has been documented for other compounds.

P-menthane (B155814) Skeleton: Microorganisms, including various bacteria and fungi, are known to transform monoterpenes with a p-menthane skeleton. researchgate.net Common reactions include hydroxylation (introducing -OH groups), oxidation of alcohols to ketones, and ring cleavage. mdpi.commdpi.com For example, fungi from the genera Absidia and Mortierella have been shown to hydroxylate p-menthane structures. nih.gov

Cyclic Ketones: The microbial degradation of cyclic ketones can proceed via Baeyer-Villiger monooxygenases (BVMOs). These enzymes insert an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). nih.gov This lactone can then be hydrolyzed by esterases, opening the ring and leading to further degradation. This pathway has been observed in various bacteria and fungi. researchgate.net

Organosulfur Moiety: The microbial metabolism of sulfides typically involves oxidation of the sulfur atom. Bacteria can oxidize sulfides to form sulfoxides (R-SO-R') and then further to sulfones (R-SO2-R'). libretexts.org The ultimate breakdown of the carbon-sulfur bond, a critical step in the mineralization of organosulfur compounds, is a key part of the natural sulfur cycle and is facilitated by specific microbial pathways. arc.gov.auresearchgate.net

Environmental Distribution and Partitioning Behavior

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as its water solubility, vapor pressure, and partitioning coefficients. As a fragrance ingredient, this compound is expected to be continuously released into the environment through domestic wastewater. nih.govresearchgate.net

Octanol-Water Partitioning Coefficient (Kow): This value indicates a chemical's tendency to partition between an organic phase (like fish lipids) and water. Given its molecular structure (C11H20OS), the compound is expected to be moderately to highly hydrophobic, suggesting a significant Log Kow value. This implies a potential for bioaccumulation in the fatty tissues of aquatic organisms, a phenomenon observed for other persistent fragrance compounds like synthetic musks. springerprofessional.deresearchgate.net

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This coefficient describes the tendency of a chemical to adsorb to organic matter in soil and sediment. Due to its expected hydrophobicity, the compound will likely have a high Koc value, indicating that it will bind to soil and sediment particles, reducing its mobility in groundwater but making it persistent in those compartments. springerprofessional.denih.gov

Henry's Law Constant / Air-Water Partitioning Coefficient (Kaw): This value relates the concentration of a chemical in the air to its concentration in water, indicating its volatility. Many fragrance compounds are volatile organic compounds (VOCs). e3s-conferences.org This compound's potential to volatilize from surface waters and moist soils would need to be determined to assess its atmospheric transport potential.

Table 2: Predicted Environmental Partitioning Behavior

| Parameter | Predicted Value/Behavior | Environmental Implication |

|---|---|---|

| Log Kow | Moderately High | Potential for bioaccumulation in aquatic organisms springerprofessional.de |

| Log Koc | High | Strong sorption to soil and sediment; low mobility in groundwater nih.gov |

| Log Kaw | Moderate to High | Potential for volatilization from water to air e3s-conferences.org |

| Water Solubility | Low | Tends to move from the water column to other compartments (sediment, biota, air) |

Fate in Different Environmental Compartments

The ultimate fate of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one is determined by its partitioning behavior and degradation rates in various environmental settings.

Wastewater Treatment Plants (WWTPs): Fragrance compounds are often not completely removed during conventional wastewater treatment. nih.gov A significant fraction can be removed from the water phase by adsorbing to sewage sludge (biosolids) due to their hydrophobicity. nih.gov Biodegradation within the WWTP may be limited. Thus, the compound can be released into aquatic environments via treated effluent and into terrestrial environments through the agricultural application of biosolids. springerprofessional.deenvirochemie.com

Aquatic Systems: Upon release into rivers and lakes, the compound is expected to partition from the water column to the sediment. springerprofessional.de It may also bioaccumulate in fish and other aquatic organisms. nih.gov Abiotic (photolysis) and biotic degradation would occur, but persistence in the sediment is likely.

Soil: If biosolids containing the compound are applied to agricultural land, it will become a soil contaminant. Its strong sorption to organic matter would limit its leaching but also its degradation, leading to potential long-term persistence in the topsoil layers. springerprofessional.de

Atmosphere: The fraction of the compound that volatilizes into the atmosphere will be subject to long-range transport and chemical degradation, primarily through oxidation by hydroxyl radicals. bibliotekanauki.pl These reactions can lead to the formation of secondary organic aerosols and contribute to air pollution. acs.orgresearchgate.net

Development of Analytical Methods for Environmental Monitoring

To monitor the presence and concentration of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one in environmental samples, robust analytical methods are required. The choice of method depends on the sample matrix and the required detection limit.

Sample Preparation and Extraction:

Water: For aqueous samples, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be used to isolate the compound and concentrate it from the large sample volume.

Soil and Sediment: For solid samples, methods like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are typically employed, using an organic solvent to remove the analyte from the matrix. epa.gov

Biota: Extraction from biological tissues often requires homogenization followed by solvent extraction and a clean-up step to remove interfering lipids.

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and suitable technique for analyzing volatile and semi-volatile organic compounds like fragrances. phaseassociate.com Gas chromatography separates the compound from other substances in the extract, and mass spectrometry provides sensitive and highly selective detection and identification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC coupled with mass spectrometry (LC-MS) can also be used, particularly if the compound or its degradation products are less volatile or thermally unstable. nih.govmdpi.com

Detectors: While mass spectrometry is preferred for its confirmatory power, other detectors could be used. For instance, a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) coupled with a GC could provide high selectivity for this and other organosulfur compounds. chromatographyonline.com

Table 3: Summary of Potential Analytical Methods

| Step | Technique | Description | Reference |

|---|---|---|---|

| Extraction (Water) | Solid-Phase Extraction (SPE) | Water is passed through a solid sorbent cartridge which retains the analyte; the analyte is then eluted with a small volume of solvent. | researchgate.net |

| Extraction (Solid) | Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to extract analytes from solid samples with organic solvents quickly and efficiently. | epa.gov |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, which are then ionized and detected based on their mass-to-charge ratio for identification and quantification. | chromatographyonline.com |

| Analysis | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separates compounds in a liquid phase, suitable for less volatile or thermally labile compounds, followed by MS detection. | nih.govmdpi.com |

Applications of 5 Methyl 2 2 Methylsulfanylpropan 2 Yl Cyclohexan 1 One in Chemical Research

Role as a Synthetic Building Block or Intermediate in Complex Molecule Synthesis

There is no readily available scientific literature demonstrating the use of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one as a synthetic building block or intermediate in the synthesis of more complex molecules. While cyclohexanones and thioethers are classes of compounds with known reactivity and utility in organic synthesis, the specific application of this bifunctional molecule in multi-step synthetic sequences is not documented.

Potential Applications in Materials Science

Research into the potential applications of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one in materials science, such as in the development of novel polymers or functional materials, is not present in the public domain. While sulfur-containing compounds can sometimes impart unique properties to materials, there is no evidence to suggest that this specific molecule has been investigated for such purposes.

Use in the Development of Novel Catalytic Systems

There are no published studies on the use of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one in the development of new catalytic systems. The structure does not immediately suggest obvious catalytic activity, and there is no indication of its use as a ligand for a catalytically active metal or in organocatalysis.

Exploration in Energy-Related Chemical Transformations

The exploration of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one in energy-related chemical transformations, such as in batteries, fuel cells, or for chemical energy storage, is not documented in available research.

Supramolecular Chemistry and Non-Covalent Interactions

No studies have been found that investigate the role of 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one in supramolecular chemistry or its participation in specific non-covalent interactions to form larger, organized structures.

Future Directions and Emerging Research Avenues for 5 Methyl 2 2 Methylsulfanylpropan 2 Yl Cyclohexan 1 One

The scientific exploration of specific chemical entities such as 5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one, a ketone derivative, is entering a new era driven by technological and conceptual advancements. Future research is poised to leverage computational power, sophisticated modeling, sustainable principles, and real-time analytical techniques to unlock a deeper understanding and novel applications of this compound and its analogues. These emerging avenues promise to accelerate discovery and refine the synthetic and analytical landscape.

Q & A

Q. What are the standard experimental protocols for characterizing the physicochemical properties of EINECS 285-906-6?

- Methodological Answer : Begin with in silico predictions using tools like EPI Suite to estimate Log Kow, water solubility (Log Sw), and Henry’s Law constants (Log H). Validate predictions experimentally via gas chromatography-mass spectrometry (GC-MS) for volatility, shake-flask methods for partition coefficients, and UV-Vis spectroscopy for solubility . Ensure compliance with OECD Test Guidelines (e.g., TG 105, 107) for reproducibility. Document all procedures in line with Beilstein Journal guidelines, including raw data and calibration curves in supplementary materials .

Q. How to conduct a systematic literature review on this compound to identify research gaps?

- Methodological Answer : Use databases like SciFinder and PubMed with Boolean operators (e.g., "this compound" AND "degradation pathways") to filter peer-reviewed studies. Prioritize articles citing empirical data over reviews. Cross-reference physicochemical data (e.g., Log Kow >10 for bioaccumulation potential) from ERGO studies . Tabulate contradictions in reported properties (e.g., conflicting solubility values) for further investigation .

Q. What analytical techniques are critical for validating the purity and identity of this compound in experimental settings?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and X-ray crystallography for solid-state characterization. For trace impurities, employ tandem mass spectrometry (LC-MS/MS). Cross-validate results against reference spectra in public repositories like PubChem .

Advanced Research Questions

Q. How to resolve contradictions in reported bioaccumulation data for this compound across studies?

- Methodological Answer : Perform meta-analysis using standardized criteria (e.g., OECD TG 305) to assess experimental variables like test organism lipid content or exposure duration. Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers. If Log Kow discrepancies exist, re-measure via slow-stirring method to minimize experimental artifacts . Discuss limitations in original methodologies (e.g., incomplete pH control) as potential sources of error .

Q. What computational frameworks are suitable for predicting endocrine-disrupting potential of this compound?

- Methodological Answer : Use molecular docking simulations (AutoDock Vina) to assess binding affinity for estrogen receptors (ERα/β). Validate predictions with in vitro assays (e.g., YES/YAS assays). Compare results against ERGO’s physicochemical space model to evaluate alignment with known endocrine disruptors (e.g., compounds with Log H < -20) . Integrate transcriptomics data via pathway analysis tools (DAVID, STRING) to identify downstream gene targets .

Q. How to design a multi-omics study to investigate this compound’s environmental impact?

- Methodological Answer : Combine metabolomics (LC-MS) to profile microbial degradation byproducts, transcriptomics (RNA-seq) to map stress-response pathways in model organisms (e.g., Daphnia magna), and geochemical modeling (PHREEQC) to predict soil-water partitioning. Use mixed-effects models to account for environmental covariates (e.g., organic carbon content). Publish raw data in FAIR-aligned repositories per EU Commission guidelines .

Q. What strategies mitigate bias in ecotoxicological risk assessments of this compound?

- Methodological Answer : Implement blinding during data collection and analysis. Use stratified sampling for environmental matrices (e.g., sediment vs. surface water). Apply Bayesian networks to quantify uncertainty in extrapolation models. Cross-validate field data with controlled mesocosm studies to isolate confounding variables (e.g., temperature fluctuations) .

Data Management and Reproducibility

Q. How to ensure reproducibility of degradation kinetics studies for this compound?

- Methodological Answer : Document reaction conditions (pH, temperature, catalyst loading) using ISA-Tab format. Share raw kinetic data (time-concentration curves) and fitting parameters (e.g., pseudo-first-order rate constants) in supplementary materials. Use version-controlled electronic lab notebooks (e.g., LabArchives) to track protocol modifications .

Q. What are best practices for curating and sharing spectral data (NMR, IR) of this compound?

- Methodological Answer : Deposit annotated spectra in public repositories (e.g., NMRShiftDB) with metadata including solvent, instrument type (e.g., 500 MHz Bruker Avance III), and processing software (MestReNova). Adhere to IUPAC guidelines for peak assignment .

Conflict of Interest and Ethical Compliance

Q. How to address potential conflicts of interest in industry-funded studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.